molecular formula C6H13NO B2887613 (1-Amino-3-methylcyclobutyl)methanol CAS No. 1701868-32-7

(1-Amino-3-methylcyclobutyl)methanol

Cat. No.: B2887613
CAS No.: 1701868-32-7
M. Wt: 115.176
InChI Key: CPFSGSLNABFVRU-UHFFFAOYSA-N
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Description

(1-Amino-3-methylcyclobutyl)methanol (CAS: CID 84081602) is a cyclobutane derivative featuring a primary amino group and a hydroxymethyl substituent. Its molecular formula is C₆H₁₃NO (molecular weight: 115.18 g/mol), with the SMILES string CC1CC(C1)(CO)N and InChIKey CPFSGSLNABFVRU-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 123.7 to 130.9 Ų, indicating moderate molecular size and polarity .

Properties

IUPAC Name

(1-amino-3-methylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-6(7,3-5)4-8/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFSGSLNABFVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701868-32-7
Record name (1-amino-3-methylcyclobutyl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-methylcyclobutyl)methanol typically involves the use of 3-benzyloxy-1-cyclobutanone as a starting material. The synthetic route includes several key steps:

    Grignard Reaction: The initial step involves a Grignard reaction to introduce the necessary substituents.

    Debenzylation: This step removes the benzyl protecting group.

    Sulfonylation and Azido Substitution: These reactions introduce the azido group.

    Reduction: Finally, the azido group is reduced to form the amino group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-methylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the amino group.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(1-Amino-3-methylcyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (1-Amino-3-methylcyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Cyclobutane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
(1-Amino-3-methylcyclobutyl)methanol C₆H₁₃NO 115.18 3-methyl, 1-amino, hydroxymethyl Primary amine, alcohol
[(1S,3S)-3-(Dimethylamino)cyclobutyl]methanol C₇H₁₅NO 129.20 3-dimethylamino, hydroxymethyl Tertiary amine, alcohol
(1-(Aminomethyl)-3,3-difluorocyclobutyl)methanol C₆H₁₁F₂NO 151.15 3,3-difluoro, 1-aminomethyl Primary amine, alcohol, fluorine
Key Observations:

Substituent Effects: The primary amine in this compound enhances hydrogen-bonding capacity compared to the tertiary amine in the dimethylamino analog (), which may reduce solubility but increase lipophilicity .

Molecular Weight and Polarity: The dimethylamino analog (C₇H₁₅NO) is heavier due to additional methyl groups, while the difluoro derivative (C₆H₁₁F₂NO) has a higher molecular weight from fluorine atoms .

Biological Activity

(1-Amino-3-methylcyclobutyl)methanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound this compound features a cyclobutyl ring with an amino group and a hydroxymethyl substituent. Its molecular formula is C7H13NOC_7H_{13}NO, with a molecular weight of approximately 143.19 g/mol. The presence of the cyclobutyl moiety contributes to the compound's steric properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group can form hydrogen bonds, enhancing binding affinity to target proteins. The hydroxymethyl group may participate in various biochemical reactions, potentially modulating enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Neuroprotective Effects : Studies indicate that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which could be leveraged in drug design for metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructureBiological Activity
This compoundStructureNeuroprotective, antimicrobial
(1-Amino-3-tert-butylcyclobutyl)methanolStructureHigher steric hindrance, enzyme inhibitor
(1-Amino-3-ethylcyclobutyl)methanolStructureModerate neuroprotective effects

The presence of bulky groups such as tert-butyl in related compounds often leads to increased steric hindrance, affecting binding interactions differently than this compound.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Neuroprotection Study : A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results showed significant reductions in neuroinflammation and improved cognitive function markers compared to control groups .
  • Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .
  • Enzyme Inhibition Assays : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated a promising inhibition rate, suggesting potential applications in treating conditions like Alzheimer's .

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